![molecular formula C14H14F3NO4S B2797776 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034310-22-8](/img/structure/B2797776.png)
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C14H14F3NO4S and its molecular weight is 349.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Reactions
Research has leveraged the structural uniqueness of compounds related to 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone for various synthetic applications. For instance, flavin-mediated visible-light [2+2] photocycloaddition has been applied to cyclize ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes, resulting in the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their quaternary salts, demonstrating the utility of visible light in chemical synthesis over traditional UV light methods (Jirásek et al., 2017). Similarly, photochemical synthesis methods have been employed to produce 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery, showing the potential of such compounds in the development of new pharmaceuticals (Druzhenko et al., 2018).
Antibacterial and Pharmacological Studies
New Schiff base derivatives of amoxicillin have been synthesized, showcasing antibacterial activity against various pathogens, indicating the potential of these compounds in addressing antibiotic resistance and expanding the arsenal against bacterial infections (Al-Masoudi et al., 2015).
Advanced Synthetic Techniques
Innovative synthetic approaches have been developed for the creation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, facilitating the synthesis of carbapenams, a class of antibiotics, thus highlighting the compound's relevance in medicinal chemistry (Gilchrist et al., 1997). Additionally, the synthesis of novel 2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives from trans-4-hydroxy-L-proline illustrates the diversity of chemical transformations possible with these scaffolds, which could be pivotal in generating new chemical entities (Yuan Zhe-dong, 2013).
Conformational and Structural Analyses
Conformationally restricted amino acids and their analogues have been synthesized using azabicycloalkane scaffolds, providing insight into the structural requirements for biological activity and offering new avenues for drug design. This underscores the importance of these compounds in developing novel therapeutics with specific biological targets (Hart & Rapoport, 1999).
Eigenschaften
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-[4-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c15-14(16,17)22-11-3-1-9(2-4-11)5-13(19)18-7-12-6-10(18)8-23(12,20)21/h1-4,10,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYRLUWWAOYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)


![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2797701.png)
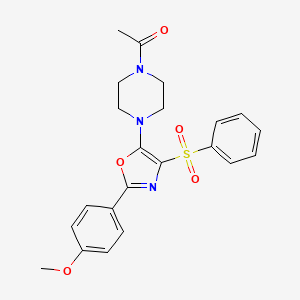
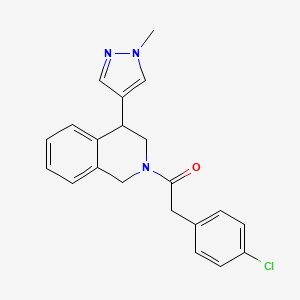
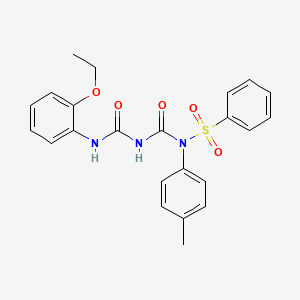
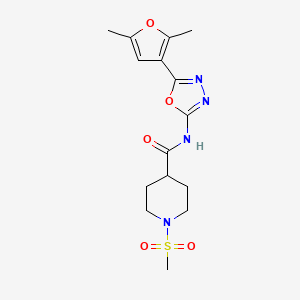
![2-[(2-Chlorophenyl)methyl]propanedioic acid](/img/structure/B2797707.png)
![(6-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797710.png)
![5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid](/img/structure/B2797711.png)
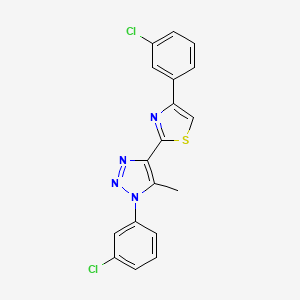
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2797713.png)
